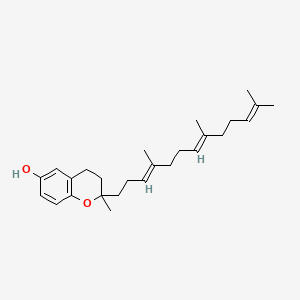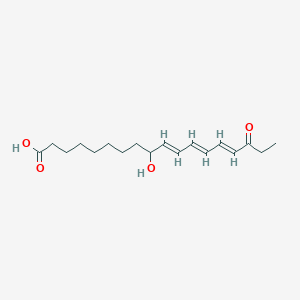
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10E,12E,14E)-9-hydroxy-16-oxo-10,12,14-octadecatrienoic acid is a lipid.
Scientific Research Applications
Melanogenesis Inhibition
One of the notable applications of Corchorifatty acid B (a compound related to Corchorifatty acid A) is its inhibitory effects on melanogenesis. This has been observed in studies using human melanocytes and mouse melanoma B16 cells. Corchorifatty acid B seems to specifically decrease cellular melanin by inducing the rapid degradation of tyrosinase in these cells. This degradation pathway is unique compared to other hypopigmentation agents, as it occurs in post-Golgi compartments, differing from proteasomal or lysosomal degradation (Fujita et al., 2011).
Biochemical Research and Protein Engineering
Corchorifatty acid B has also been found to have relevance in the field of biochemical research and protein engineering. Specifically, this compound has been used in the context of expanding the chemical space available to proteins, which is crucial for innovative biochemical research, protein engineering, and biotherapeutic applications. The compound's unique properties provide innovative avenues for creating covalent bonds in diverse proteins both in vitro and in vivo, which are widely useful for biological research and applications (Liu et al., 2021).
Identification in Medicinal Herbs
Furthermore, Corchorifatty acid B has been identified in certain medicinal herbs, like Solanum americanum, which is used for treating type 2 diabetes in traditional medicine. This discovery is part of efforts to find antidiabetic and antioxidative compounds from natural sources, highlighting the potential medicinal applications of Corchorifatty acid B and its related compounds (Silva et al., 2017).
Application in Biobased Plastics
In the domain of sustainable materials, omega-hydroxyfatty acids, a category to which Corchorifatty acid A belongs, are excellent monomers for synthesizing polyethylene-like biobased plastics. This application is particularly relevant in the context of producing commodity materials from renewable resources, demonstrating the compound's potential in contributing to sustainable material development (Lu et al., 2010).
Properties
Molecular Formula |
C18H28O4 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid |
InChI |
InChI=1S/C18H28O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14,17,20H,2-5,9,11,13,15H2,1H3,(H,21,22)/b7-6+,12-8+,14-10+ |
InChI Key |
FCCFXOHVERVHQR-KDXRDGMUSA-N |
Isomeric SMILES |
CCC(=O)/C=C/C=C/C=C/C(CCCCCCCC(=O)O)O |
Canonical SMILES |
CCC(=O)C=CC=CC=CC(CCCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



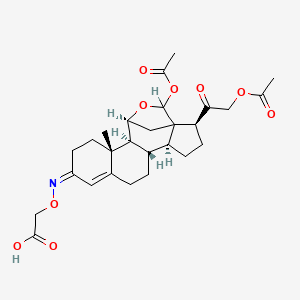
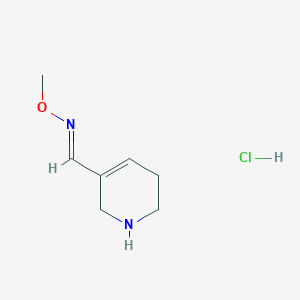
![N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline](/img/structure/B1241351.png)
![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide](/img/structure/B1241352.png)

![(S)-9-Chloro-5-[p-aminomethyl-o-(carboxymethoxy)phenylcarbamoylmethyl]-6,7-dihydro-1H, 5H-pyrido[1,2,3-de]quinoxaline-2,3-dione hydrochloride](/img/structure/B1241355.png)
![1-[1-Butyl-2-oxo-4-[3-(pyridin-3-ylmethoxy)phenyl]-1,8-naphthyridin-3-yl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1241356.png)
![2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241357.png)

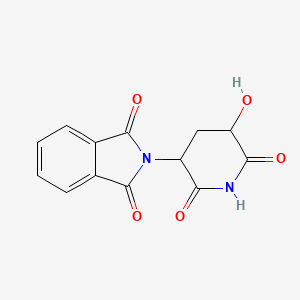
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-1H,10H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1241364.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid](/img/structure/B1241367.png)
